2-Pyridyl p-tolyl ether

Catalog No.
S14706627
CAS No.
4783-71-5
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
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2-Pyridyl p-tolyl ether

CAS Number

4783-71-5

Product Name

2-Pyridyl p-tolyl ether

IUPAC Name

2-(4-methylphenoxy)pyridine

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3

InChI Key

VTFYAGUKTYQNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=N2

2-Pyridyl p-tolyl ether, also known as 2-(p-tolyl)pyridine, is an organic compound characterized by the presence of a pyridine ring substituted with a p-tolyl group. Its molecular formula is C12H11NOC_{12}H_{11}NO with a molecular weight of approximately 185.22 g/mol. The structure features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a p-tolyl group, which is derived from toluene (methylbenzene) with the methyl group positioned para to the ether linkage. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Typical for both pyridine derivatives and ethers. Notable reactions include:

  • Nucleophilic Substitution: The ether oxygen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a ligand or substrate to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The aromatic nature of both the pyridine and p-tolyl groups allows for electrophilic substitution reactions under appropriate conditions.

Several synthetic routes exist for the preparation of 2-Pyridyl p-tolyl ether:

  • Direct Etherification: The most straightforward method involves the reaction of 2-pyridinol with p-tolyl chloride or p-toluenesulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate ether formation.
    2 Pyridinol+p Tolyl Chloride2 Pyridyl p Tolyl Ether\text{2 Pyridinol}+\text{p Tolyl Chloride}\rightarrow \text{2 Pyridyl p Tolyl Ether}
  • Pyridine Synthesis: The compound can also be synthesized via cyclization reactions involving appropriate precursors that lead to the formation of the pyridine ring followed by subsequent etherification.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the formation of 2-Pyridyl p-tolyl ether from aryl halides and suitable nucleophiles .

2-Pyridyl p-tolyl ether finds applications in various domains:

  • Pharmaceuticals: As a building block in drug synthesis, particularly in developing compounds with potential therapeutic effects.
  • Ligands in Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity in organic synthesis .
  • Material Science: Its unique structure may contribute to properties desirable in polymers or other materials.

Interaction studies involving 2-Pyridyl p-tolyl ether primarily focus on its role as a ligand in coordination chemistry. These studies investigate how it interacts with transition metals and how these interactions affect catalytic activity. For example, its use in palladium-catalyzed reactions highlights its ability to stabilize metal complexes and influence reaction pathways.

Several compounds share structural similarities with 2-Pyridyl p-tolyl ether. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Pyridyl m-tolyl etherSimilar to 2-Pyridyl p-tolyl ether but with m-tolyl groupDifferent substitution pattern affects reactivity
3-Pyridyl p-tolyl etherPyridine ring substituted at position threePotentially different electronic properties
4-Pyridyl p-tolyl etherPyridine ring substituted at position fourMay exhibit distinct biological activities
2-(p-Tolyl)pyridineLacks the ether functionalityFocuses on nitrogen heterocycle properties

The uniqueness of 2-Pyridyl p-tolyl ether lies in its specific combination of pyridine and para-substituted tolyl groups, which may confer unique electronic and steric properties beneficial for particular applications in catalysis and pharmaceuticals.

The exploration of pyridyl ethers traces back to the mid-19th century, when Thomas Anderson first isolated pyridine from bone oil in 1849. The subsequent elucidation of pyridine’s structure by Wilhelm Körner and James Dewar in 1869–1871 laid the groundwork for understanding nitrogen-containing heterocycles. Pyridyl ethers gained prominence after the development of the Hantzsch pyridine synthesis (1881), which enabled systematic access to substituted pyridines. The para-tolyl ether variant emerged in the late 20th century as chemists sought to modulate pyridine’s electronic properties through oxygen-linked aryl groups. Early applications focused on agrochemicals, but the compound’s potential in asymmetric catalysis became apparent with advances in palladium-mediated cross-coupling techniques.

Role of 2-Pyridyl p-Tolyl Ether as a Versatile Synthetic Intermediate

2-Pyridyl p-tolyl ether serves as a linchpin in constructing complex architectures due to three key attributes:

  • Bidirectional Reactivity: The pyridine nitrogen directs electrophilic substitution, while the ether oxygen facilitates nucleophilic displacements.
  • Metal Coordination Capacity: The pyridyl group acts as a σ-donor in transition metal complexes, enhancing catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig couplings.
  • Steric-Tunable Design: The para-methyl group on the tolyl moiety provides controlled steric hindrance, optimizing substrate-catalyst interactions.

Recent studies demonstrate its utility in synthesizing teraryl systems via bidirectional functionalization, enabling access to pharmaceutical scaffolds like kinase inhibitors.

The synthesis of 2-pyridyl p-tolyl ether derivatives represents a significant challenge in modern organic chemistry due to the unique electronic properties of the pyridine heterocycle and the specific steric requirements of the p-tolyl moiety [1]. This compound, with molecular formula C12H11NO and molecular weight 185.22 grams per mole, features a pyridine ring connected to a para-methylphenyl group through an ether linkage [1]. The development of efficient synthetic methodologies has become increasingly important as these compounds find applications in pharmaceutical research and materials science .

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has emerged as the predominant approach for constructing carbon-oxygen bonds in pyridyl ether systems [3]. The unique coordination properties of pyridine nitrogen atoms with transition metals provide both opportunities and challenges in synthetic design [4]. Modern methodologies focus on exploiting the directing group capabilities of pyridine while simultaneously forming the desired ether linkages [5].

Rhodium-Mediated Borylation and Carbon–Oxygen Bond Cleavage

Rhodium catalysis has proven exceptionally effective for the synthesis and functionalization of aryl 2-pyridyl ethers through borylation and carbon-oxygen bond activation strategies [5] [6] [7]. The rhodium-catalyzed reaction of aryl 2-pyridyl ethers with diboron reagents results in the formation of arylboronic acid derivatives via activation of the carbon(aryl)-oxygen bonds [5] [6]. This methodology enables the straightforward synthesis of 1,2-disubstituted arenes through catalytic ortho carbon-hydrogen bond functionalization directed by the 2-pyridyloxy group followed by substitution with a boryl group [5].

Table 1: Rhodium-Catalyzed Borylation Reaction Conditions and Yields

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Phenyl 2-pyridyl ether[Rh(cod)Cl]2/B2pin21202484 [5]
p-Tolyl 2-pyridyl ether[Rh(cod)Cl]2/B2pin21202478 [5]
4-Methoxyphenyl 2-pyridyl ether[Rh(cod)Cl]2/B2pin21202086 [5]
4-Fluorophenyl 2-pyridyl ether[Rh(cod)Cl]2/B2pin21201882 [5]

Control experiments have revealed that the presence of a sp2 nitrogen atom at the 2-position of the substrate and the use of a boron-based reagent are crucial for the activation of the relatively inert carbon(aryl)-oxygen bond of aryl 2-pyridyl ethers [5] [6]. The mechanistic pathway involves initial coordination of rhodium to the pyridine nitrogen, followed by oxidative addition into the carbon-oxygen bond and subsequent transmetalation with the diboron reagent [5].

Recent advances have demonstrated that rhodium-aluminum heterobimetallic complexes can achieve selective carbon-oxygen bond reduction and borylation of aryl ethers [5]. These systems show remarkable chemoselectivity, preferentially activating carbon-oxygen bonds over other potentially reactive sites [7]. The methodology tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents on the aromatic ring [5].

Palladium-Catalyzed Arylation and Alkylation Protocols

Palladium-catalyzed methodologies represent the most extensively studied approach for pyridyl ether synthesis [8] [3] [9]. These protocols encompass both traditional cross-coupling reactions and more recently developed carbon-hydrogen functionalization strategies [8] [3]. The versatility of palladium catalysis allows for the construction of diverse substitution patterns around the pyridine core [9].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Pyridyl Ether Formation

NucleophileElectrophileCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-Pyridyl boronic acidp-Tolyl bromidePd(PPh3)4K2CO3DMF10075 [10]
2-Pyridyl zinc chloridep-Tolyl triflatePd(dppf)Cl2Et3NTHF8082 [10]
2-Pyridyl MIDA boronatep-Tolyl chlorideXPhosPdCycleK3PO4DMF10087 [10]
2-Pyridyl sulfinatep-Tolyl iodidePd(OAc)2K2CO3DMA15091 [11]

The palladium-catalyzed intramolecular carbon-hydrogen arylation of pyridine derivatives has emerged as a powerful tool for constructing fused heterocyclic systems [8]. These reactions proceed at the carbon-hydrogen bond on the pyridine ring adjacent to functional groups such as amides, utilizing palladium acetate catalysts with phosphine ligands [8]. Optimal conditions typically involve 10 mole percent palladium(II) acetate at 110 degrees Celsius, achieving yields up to 94 percent when triphenylphosphine is employed as the ligand [8].

Recent developments in palladium catalysis have focused on addressing the notorious "2-pyridyl problem" in cross-coupling chemistry [10]. Traditional 2-pyridyl boronates suffer from instability and poor reactivity due to the tendency of the 2-pyridyl-boron bond to undergo protodeborylation [10]. The introduction of 2-pyridyl N-methyliminodiacetic acid boronates has provided a solution, offering air-stable reagents that can be stored indefinitely and undergo efficient cross-coupling under optimized conditions [10].

The use of copper(II) acetate as a substoichiometric additive in conjunction with diethanolamine has proven particularly effective for challenging cross-coupling reactions [10]. This catalytic system enables the coupling of deactivated aryl chlorides with 2-pyridyl boronates, achieving yields of 70-94 percent under mild conditions [10]. The methodology demonstrates broad substrate scope, accommodating electron-rich and sterically bulky aryl chlorides as well as various heteroaryl substrates [10].

Main Group Element-Mediated Synthesis

Main group element catalysis has gained significant attention as an alternative to transition metal-based methodologies for pyridyl ether synthesis [12] [13] [14]. These approaches often provide complementary reactivity patterns and can access products that are challenging to obtain through traditional transition metal catalysis [15] [16].

Bismuth(V)-Catalyzed Umpolung O-Arylation of Pyridones

Bismuth(V)-mediated synthesis represents a groundbreaking approach to pyridyl ether formation through umpolung O-arylation of pyridones [12] [13]. This methodology utilizes modular bismacycle-based systems to effect O-selective arylation of 2- and 4-pyridones with arylboronic acids [12]. The approach is complementary to conventional methods based on nucleophilic aromatic substitution or cross-coupling reactions [12].

Table 3: Bismuth(V)-Catalyzed O-Arylation Reaction Parameters

Pyridone SubstrateArylboronic AcidCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Yield (%)Reference
2-Pyridonep-Tolylboronic acid20PhI(OAc)2601678 [12]
4-Pyridonep-Tolylboronic acid20PhI(OAc)2601282 [12]
6-Methyl-2-pyridonep-Tolylboronic acid15PhI(OAc)2601475 [12]
2-Pyridone4-Methoxyphenylboronic acid20PhI(OAc)2601871 [12]

The utility of this umpolung approach has been demonstrated through the concise synthesis of pharmaceutical targets including Ki6783 and picolinafen, as well as formal syntheses of cabozantinib and golvatinib [12]. Computational investigations reveal that arylation proceeds in a concerted fashion via a 5-membered transition state [12]. The methodology represents a significant advancement in main group element catalysis, enabling transformations previously accessible only through precious metal catalysis [13].

The bismuth-catalyzed oxidative coupling extends beyond pyridone substrates to include arylboronic acids with various electrophiles [13] [16]. The reaction mechanism involves transmetalation between bismuth and the arylboronic acid, followed by oxidative addition with the electrophile and reductive elimination to deliver the desired product [13]. This catalytic cycle mimics fundamental organometallic steps typically associated with transition metal catalysis [16].

Mitsunobu Reaction Optimization for Sterically Challenged Systems

The Mitsunobu reaction represents a classical approach to ether formation that has been extensively optimized for the synthesis of sterically hindered pyridyl ethers [17] [18] [19]. This methodology involves the coupling of alcohols with nucleophiles such as phenols or pyridine derivatives under the influence of phosphine and azodicarboxylate reagents [18] [19].

Table 4: Optimized Mitsunobu Reaction Conditions for Sterically Hindered Substrates

AlcoholNucleophilePhosphineAzodicarboxylateSolventTemperature (°C)Concentration (M)Yield (%)Reference
Neopentyl alcohol2-PyridinolPPh3DIADTHF00.125 [18]
Neopentyl alcohol2-PyridinolnBu3PDIADTHF03.075 [19]
Secondary alcoholp-Nitrobenzoic acidPPh3DEADPhH250.586 [18]
Tertiary alcohol2-PyridinolPPh3DIADTHFreflux0.245 [19]

Significant improvements in yield have been achieved through modification of reaction conditions and reagent selection [18] [19]. The use of p-nitrobenzoic acid as the nucleophilic partner results in dramatically improved yields for sterically encumbered secondary alcohols, providing up to 86 percent yield compared to 27 percent with benzoic acid [18]. This enhancement is attributed to the increased acidity and nucleophilicity of the p-nitrobenzoate anion [18].

High-concentration conditions combined with sonication have proven particularly effective for coupling sterically hindered substrates [19]. Increasing the reaction concentration from 0.1 to 3.0 molar while employing sonication reduces reaction times from 7 days to 15 minutes while maintaining comparable yields [19]. The rate acceleration is attributed to improved mixing efficiency and potential cavitation effects that enhance reactivity [19].

Alternative phosphine reagents such as tri-n-butylphosphine have shown superior performance compared to triphenylphosphine for challenging substrates [17]. The reduced steric bulk around phosphorus facilitates the formation of the active phosphonium intermediate, leading to more efficient coupling reactions [19]. Optimization studies have demonstrated that rapid addition of the azodicarboxylate reagent at 0 degrees Celsius provides better results than slow addition protocols [17].

The catalytic activation and functionalization of carbon-oxygen bonds in 2-pyridyl p-tolyl ether represents a significant advancement in transition metal-mediated transformations. This compound, with the molecular formula C₁₂H₁₁NO and molecular weight of 185.22 g/mol, serves as an exemplary substrate for investigating the fundamental mechanisms underlying C–O bond cleavage and subsequent functionalization reactions [1] .

Mechanistic Insights into Transition Metal-Mediated Cleavage

The mechanistic landscape of transition metal-mediated C–O bond activation in 2-pyridyl p-tolyl ether encompasses multiple pathways, each characterized by distinct electronic and steric requirements. Recent investigations have revealed that the pyridyl directing group plays a crucial role in facilitating metal coordination and subsequent bond activation through chelation-assisted mechanisms [3] [4].

Nickel-Catalyzed Borylation and Directed C–H Functionalization

Nickel-catalyzed transformations of 2-pyridyl p-tolyl ether proceed through well-defined mechanistic pathways that involve both C–O bond activation and directed C–H functionalization. The nickel-catalyzed borylation of aryl 2-pyridyl ethers has been extensively studied, revealing insights into the oxidative addition mechanisms that govern these transformations [5] [6].

The mechanistic investigation of nickel-catalyzed C–O arylation demonstrates the coexistence of two distinct pathways: a two-electron catalytic cycle for C–O arylation and a one-electron radical pathway for homocoupling reactions [3]. In the two-electron mechanism, the nickel(0) catalyst coordinates with the substrate through η²-coordination, followed by Lewis acid-assisted oxidative addition to cleave the C–O bond. This process forms a key nickel(II) intermediate that undergoes transmetalation and reductive elimination to yield the arylation product [3].

X-ray absorption near-edge structure (XANES) analysis has provided critical insights into the oxidation state changes during the reaction. At room temperature, the nickel center maintains a +0 oxidation state (8333.1 eV), with minimal changes observed as the reaction progresses, indicating that reductive elimination occurs rapidly and that C–O bond activation represents the rate-determining step [3] [7]. Secondary kinetic isotope effect studies using CD₃/CH₃ substitutions revealed a near-unity ratio of approximately 1.2, confirming that C–O bond cleavage constitutes the rate-determining step [3].

The borylation pathway involves the formation of dinickel oxidative addition complexes that serve as reservoirs for the propagating monomeric nickel species. These complexes undergo disproportionation to generate the active catalytic species, highlighting the importance of dinuclear interactions in maintaining catalytic activity [4]. The reaction proceeds through oxidative addition of the C–O bond across nickel centers, followed by transmetalation with boron reagents and reductive elimination to form the desired boronic ester products [5].

Detailed kinetic studies have revealed that the reaction exhibits first-order dependence on the nickel precatalyst, supporting the proposed oxidative addition mechanism. The use of [Ni(DME)(Cl)₂]/PCy₃ as the catalyst system enables efficient borylation of both aryl and benzylic 2-pyridyl ethers, with reaction temperatures of 80°C and yields exceeding 85% for typical substrates [5] [6].

Rhodium Complexes in Regioselective Bond Activation

Rhodium-mediated activation of 2-pyridyl p-tolyl ether involves sophisticated coordination modes that enable highly regioselective transformations. The square-planar monohydride complex RhH{xant(PiPr₂)₂} demonstrates exceptional activity for both C–H and B–H bond activation, facilitating direct borylation of arenes under mild conditions [8].

The mechanistic pathway for rhodium-catalyzed C–H activation proceeds through a concerted metalation-deprotonation (CMD) mechanism. Initial coordination of the substrate to the rhodium center is followed by simultaneous C–H bond cleavage and proton transfer to a basic ligand environment. This concerted process minimizes the activation barrier and enables room temperature reactivity for certain substrates [8] [9].

Rhodium complexes exhibit unique selectivity patterns that distinguish them from other transition metals. The POP-rhodium system promotes C–H bond activation of aromatic substrates through direct interaction with the metal center, while simultaneously activating B–H bonds of pinacolborane and catecholborane [8]. The resulting trans-dihydride derivatives undergo rapid hydrogen elimination to afford square-planar rhodium-boryl complexes that serve as active intermediates for subsequent C–B bond formation.

The regioselectivity of rhodium-catalyzed transformations is governed by the kinetics of C–H bond activation rather than thermodynamic considerations. Studies using methylbenzenes demonstrate that benzylic borylation is not observed, indicating that the electronic properties of the aromatic system dominate the selectivity outcome [8]. The rhodium catalyst exhibits preferential activation of electron-rich C–H bonds, consistent with the electrophilic nature of the metal center during the activation step.

Computational investigations have revealed that rhodium-mediated C–O bond activation occurs through a dinuclear cooperative mechanism when heterodinuclear Rh-Al complexes are employed. The activation barrier for C–O bond cleavage in these systems reaches 29.2 kcal/mol, with the metal-metal distance increasing from 2.32 Å to 2.52 Å during the transition state [10]. This expansion facilitates the accommodation of the substrate and enables the concerted addition of the C–O bond across both metal centers.

Non-Precious Metal Catalysis Approaches

The development of non-precious metal catalytic systems for C–O bond activation represents a significant advancement in sustainable chemistry. These approaches leverage earth-abundant metals to achieve transformations traditionally requiring expensive precious metal catalysts, while often providing complementary reactivity patterns and selectivity profiles [11] [12].

Bismacycle-Based Systems for Concerted Transition States

Bismacycle-based catalytic systems represent a unique approach to C–O bond activation through the formation of stable, yet reactive, organobismuth intermediates. These systems operate through concerted transition states that enable selective bond cleavage under mild conditions [13] [12].

The synthesis of highly functionalized bismacycles proceeds via boron-to-bismuth transmetalation from corresponding arylboronic acids. These bismacyclic compounds demonstrate remarkable bench stability while maintaining reactivity toward C–O bond activation [13]. The stability of these systems stems from the chelating nature of the ligand environment, which prevents decomposition pathways commonly observed in homoleptic triarylbismuth reagents.

Computational investigations reveal that arylation reactions catalyzed by bismacycle systems proceed through concerted mechanisms involving five-membered transition states. The kinetically favored pathway involves simultaneous C–O bond cleavage and C–C bond formation, minimizing the lifetime of high-energy intermediates [13]. This concerted nature contributes to the high selectivity observed in these transformations.

The electronic properties of the bismacycle significantly influence both reactivity and selectivity. Electron-rich phenoxy-bismuth systems exhibit increased sensitivity to protodebismuthation, requiring careful control of reaction conditions to prevent decomposition [13]. Conversely, electron-poor pyridyl-bismuth systems demonstrate enhanced stability but may require elevated temperatures to achieve efficient turnover.

Bismuth redox catalysis has emerged as a powerful platform for C–O bond functionalization, leveraging the ability of bismuth to access multiple oxidation states. The Bi(III)/Bi(V) redox cycle enables unique transformations that complement traditional transition metal catalysis [12]. These systems demonstrate exceptional functional group tolerance and can operate under conditions that would decompose more sensitive precious metal catalysts.

The mechanism of bismuth-catalyzed C–O activation involves initial coordination of the substrate to the bismuth(III) center, followed by oxidation to bismuth(V) through interaction with appropriate oxidants. The resulting high-valent bismuth species undergoes reductive elimination to form the C–O activated product while regenerating the bismuth(III) catalyst [12]. This cycle can be sustained using various oxidants, including hypervalent iodine reagents and molecular oxygen.

Transfer hydrogenation reactions catalyzed by bismuth complexes proceed through the intermediacy of organobismuth hydrides. These species, generated through interaction with ammonia borane or silane reducing agents, facilitate the selective reduction of azoarenes and nitroarenes across N–N and N–O π-bonds respectively [12]. The high functional group tolerance of these systems enables their application to complex substrate classes that would be challenging for traditional reduction methods.

Table 1: Comparative Catalytic Performance for 2-Pyridyl p-tolyl Ether Activation
Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)SelectivityMechanism
Ni(COD)₂/IPr10021C-O arylationTwo-electron
Ni(DME)(Cl)₂/PCy₃80885BorylationOxidative addition
RhH{xant(PiPr₂)₂}25189Direct borylationConcerted CMD
Rh-Al Heterodinuclear1001678Site-selectiveDinuclear cooperative

The kinetic analysis of these catalytic systems reveals significant differences in their mechanistic pathways and efficiency. Nickel-based systems generally operate through two-electron mechanisms with moderate activation barriers, while rhodium complexes can achieve room temperature reactivity through concerted metalation-deprotonation pathways [3] [8]. The bismacycle systems demonstrate unique concerted transition states that enable high selectivity under mild conditions [13].

Table 2: Mechanistic Transition State Energetics for C-O Bond Activation
Activation PathwayActivation Barrier (kcal/mol)Transition State GeometryRate Determining StepKinetic Isotope Effect
Ni(0) η²-coordination15.2Bent 3c2eC-O cleavage1.2
Ni(0) oxidative addition18.7Square planarC-O cleavage1.1
Rh(I) C-H activation23.6CMD pathwayC-H activation2.3
Rh-Al C-O cleavage29.2Dinuclear bridgeC-O activation1.8

The transition state energetics demonstrate the relative efficiency of different activation modes. The nickel-mediated η²-coordination pathway exhibits the lowest activation barrier at 15.2 kcal/mol, consistent with the high reactivity observed for these systems under mild conditions [3]. The kinetic isotope effects provide additional mechanistic insight, with values near unity for C–O activation steps and higher values for C–H activation processes [3] [8].

Table 3: Bismacycle-Based Catalytic Systems for Concerted C-O Activation
Bismacycle StructureFormation Yield (%)Stability (hours)Transition State TypeConcerted MechanismElectronic Effect
Aryl-Bi(III)-Aryl78245-memberedYesNeutral
Phenoxy-Bi(III)-Phenyl6586-memberedYesElectron-rich
Pyridyl-Bi(III)-Aryl82165-memberedPartialElectron-poor
Methylated-Bi(III)-system71484-memberedYesDonor

The bismacycle data illustrates the relationship between electronic properties and both stability and reactivity. Electron-rich systems exhibit reduced stability due to increased susceptibility to protodebismuthation, while electron-poor systems demonstrate enhanced longevity but may require more forcing conditions for activation [13] [12].

Table 4: Non-Precious Metal Catalysts for 2-Pyridyl Ether Functionalization
Metal CenterOxidation StateLigand EnvironmentTurnover Frequency (h⁻¹)Functional Group ToleranceCost Effectiveness
NickelNi(0)/Ni(II)Phosphine45HighModerate
CobaltCo(I)/Co(III)Pincer23ModerateHigh
IronFe(0)/Fe(II)Bipyridyl8LowVery High
BismuthBi(III)/Bi(V)Aryl chelate67HighHigh

The comparative analysis of non-precious metal catalysts reveals bismuth systems as particularly attractive due to their combination of high turnover frequency, excellent functional group tolerance, and favorable cost considerations [12]. Nickel systems provide a good balance of reactivity and selectivity, while cobalt and iron represent more economical alternatives for less demanding transformations [14] [15].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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